molecular formula C9H10BrF2NO B12068719 [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine

Cat. No.: B12068719
M. Wt: 266.08 g/mol
InChI Key: HXQRLOZTXDYFHO-UHFFFAOYSA-N
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Description

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine is a chemical compound that features a bromine atom, a difluoroethoxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine typically involves multiple steps. One common route includes the bromination of a suitable phenyl precursor, followed by the introduction of the difluoroethoxy group through nucleophilic substitution. The final step involves the formation of the methanamine group via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanol
  • [2-Bromo-5-(2,2-difluoroethoxy)phenyl]acetic acid
  • [2-Bromo-5-(2,2-difluoroethoxy)phenyl]ethanamine

Uniqueness

What sets [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

[2-bromo-5-(2,2-difluoroethoxy)phenyl]methanamine

InChI

InChI=1S/C9H10BrF2NO/c10-8-2-1-7(3-6(8)4-13)14-5-9(11)12/h1-3,9H,4-5,13H2

InChI Key

HXQRLOZTXDYFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)CN)Br

Origin of Product

United States

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